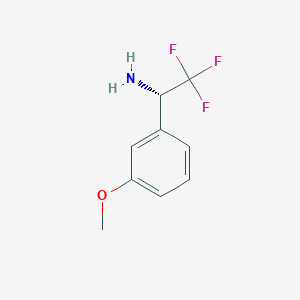

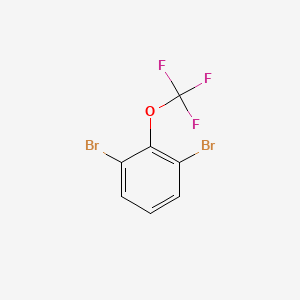

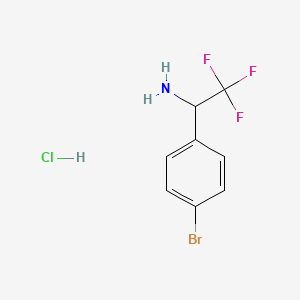

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride

Vue d'ensemble

Description

The compound “1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride” likely belongs to the class of organic compounds known as bromobenzenes . Bromobenzenes are compounds containing one or more bromine atoms attached to a benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 4-Bromophenylacetic acid can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a similar compound, 1-(4-Bromophenyl)propan-1-one, has a molecular weight of 213.071, a density of 1.4±0.1 g/cm3, and a boiling point of 265.5±0.0 °C at 760 mmHg .Applications De Recherche Scientifique

Chemical Synthesis and Material Science

Neurokinin-1 Receptor Antagonist : A compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, is a high-affinity, orally active neurokinin-1 receptor antagonist with potential applications in treating emesis and depression (Harrison et al., 2001).

Synthesis of Polyimides : A novel fluorinated aromatic diamine monomer was synthesized, incorporating a structure related to 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride. This monomer is used for producing fluorine-containing polyimides with potential applications in various industrial contexts due to their solubility, thermal stability, and mechanical properties (Yin et al., 2005).

Optical Materials : The synthesis and characterization of highly optical transparent and low dielectric constant fluorinated polyimides, derived from a related chemical structure, show promise for use in advanced optical materials (Tao et al., 2009).

Biochemical and Pharmacological Research

Antimicrobial Agents : Thiourea derivatives, including compounds with a structure similar to this compound, have been synthesized and shown significant anti-pathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Insecticide Research : The crystal structure of a compound structurally related to this compound has been studied for its potential as an octopaminergic insecticide/miticide, indicating the applicability of similar compounds in pest control (Dekeyser et al., 1995).

Chemoenzymatic Synthesis in Drug Development : The synthesis of 1‐aryl‐2,2,2‐trifluoroethanones, closely related to the chemical , has been explored for their potential in bioreduction processes, highlighting their relevance in the development of novel pharmaceutical compounds (González-Martínez et al., 2019).

Catalytic and Electrochemical Applications : Research into the indirect anodic oxidation of amines mediated by brominated aryl amines, which include structures related to this compound, shows potential applications in catalysis and electrochemical processes (Pletcher & Zappi, 1989).

Mécanisme D'action

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound might interact with targets involved in these diseases, such as Leishmania aethiopica and Plasmodium berghei .

Mode of Action

It’s worth noting that the compound’s interaction with its targets could involve various mechanisms, such as free radical bromination, nucleophilic substitution, and oxidation

Biochemical Pathways

Similar compounds have been shown to affect the viability of promastigotes, which can be estimated by microscopically counting live cells and measuring enzyme activities .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound might have significant effects on the cellular and molecular levels.

Action Environment

It’s worth noting that environmental factors can significantly influence the action of similar compounds .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress responses . This modulation can lead to changes in cellular metabolism and overall cell function. Furthermore, this compound may impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity . This binding interaction can disrupt normal neurotransmission, leading to various physiological effects. Additionally, this compound may influence gene expression by modulating transcription factors or other regulatory proteins, thereby altering the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light or heat, may lead to its degradation. This degradation can result in the formation of byproducts that may have different biochemical properties and effects on cells. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmission or reducing oxidative stress . At higher doses, it may lead to toxic or adverse effects. For example, high doses of this compound have been associated with neurotoxicity and behavioral changes in animal models . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that facilitate its metabolism. For instance, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of metabolites with different biochemical properties. Additionally, this compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments or organelles, depending on its biochemical properties. This localization can influence its activity and function within the cells. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cells . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may target the nucleus, affecting gene expression and cellular responses. Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action.

Propriétés

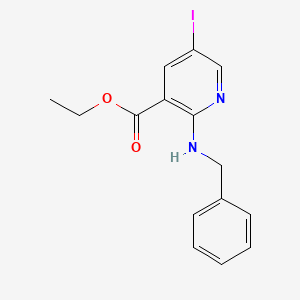

IUPAC Name |

1-(4-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESDERGPILUSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

842169-72-6 | |

| Record name | Benzenemethanamine, 4-bromo-α-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842169-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.